4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine
Description
The compound 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine (CAS: 477866-84-5) is a pyrimidine derivative featuring a sulfinyl (-S=O) group attached to a 4-chlorophenyl moiety and a methyl substituent at the 2-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines and sulfinyl groups, which are often associated with biological activity .
Properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfinylmethyl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-12-18-14(10-16(19-12)20-6-8-22-9-7-20)11-23(21)15-4-2-13(17)3-5-15/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONRLNNGATNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)CS(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a morpholine ring substituted with a pyrimidine moiety and a chlorophenyl sulfinyl group. Its structural characteristics are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.81 g/mol |
| CAS Number | 477866-84-5 |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action likely involves the inhibition of bacterial enzymes or interference with cellular processes.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Investigations into related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . These effects are attributed to the compound's ability to interact with specific molecular targets involved in cancer progression.
Enzyme Inhibition
Enzyme inhibitory activity is another significant aspect of this compound's biological profile. Studies have reported strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections . The binding interactions with bovine serum albumin (BSA) further indicate a favorable pharmacokinetic profile, enhancing its therapeutic viability.
Case Studies
- Antibacterial Screening : In a comparative study, several derivatives of the compound were tested against multiple bacterial strains. The results indicated that modifications in the sulfinyl group significantly enhanced antibacterial potency, particularly against gram-positive bacteria .
- Anticancer Activity : A series of experiments conducted on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The underlying mechanism was linked to the activation of caspases and modulation of apoptotic pathways .
- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited AChE activity, with IC50 values comparable to established inhibitors. This suggests its potential role in developing new therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular properties between the target compound and its analogues:
Key Observations
Sulfinyl vs.
2-Position Substitutions: Methyl (Target): Smaller size may reduce steric hindrance, favoring interactions with narrow binding pockets.
Chlorophenyl Modifications: Replacement of the 4-chlorophenyl group with non-chlorinated phenyl () or benzoyl () alters electronic properties and lipophilicity, impacting bioavailability and toxicity.
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Morpholine derivatives (e.g., linezolid) are known for antimicrobial activity; substitutions in the target compound may tune specificity .
- Anti-Inflammatory and Anticancer : Sulfur-containing pyrimidines () are explored for anti-inflammatory and kinase-inhibitory properties, with the sulfinyl group possibly enhancing target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
